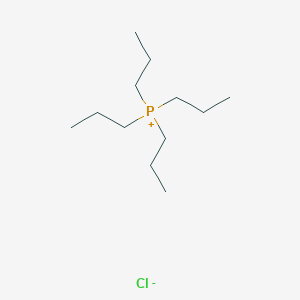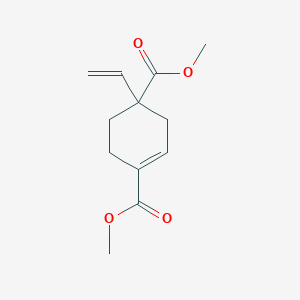![molecular formula C12H23NO2 B14608444 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- CAS No. 57634-70-5](/img/structure/B14608444.png)
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- is a complex organic compound that belongs to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is notable for its unique structure, which includes a tetrahydro-4H-pyran-4-one core with a diethylamino methyl group and two methyl groups attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield the desired pyran derivative . Another method includes the heating of I-Methoxypent-l-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyran derivatives.
科学的研究の応用
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4H-Pyran-4-one: A simpler pyran derivative with similar chemical properties.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Known for its biological activities.
2,6-Dimethyl-4H-pyran-4-one: Another pyran derivative with distinct chemical reactivity.
Uniqueness
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino methyl group and tetrahydro-4H-pyran-4-one core make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
57634-70-5 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
5-(diethylaminomethyl)-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C12H23NO2/c1-5-13(6-2)8-10-9-15-12(3,4)7-11(10)14/h10H,5-9H2,1-4H3 |
InChIキー |
AEGRMTJPSQBABR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1COC(CC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

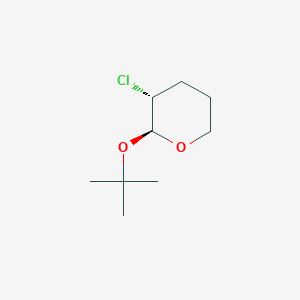
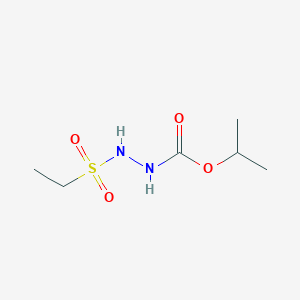

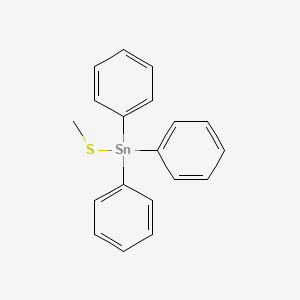
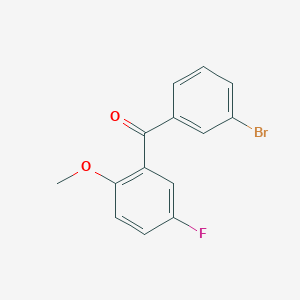
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
